4-Amino-3-(cyclopentylamino)benzonitrile
Description
4-Amino-3-(cyclopentylamino)benzonitrile (CAS: 320406-77-7) is a benzonitrile derivative featuring a cyclopentylamino substituent at the 3-position and an amino group at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol .
Properties
IUPAC Name |
4-amino-3-(cyclopentylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-8-9-5-6-11(14)12(7-9)15-10-3-1-2-4-10/h5-7,10,15H,1-4,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBRGQVSELSRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-3-(cyclopentylamino)benzonitrile typically involves the reaction of 4-amino-3-nitrobenzonitrile with cyclopentylamine under specific conditions. The nitro group is reduced to an amino group, and the cyclopentylamine is introduced to form the desired compound. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(cyclopentylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Amino-3-(cyclopentylamino)benzonitrile has numerous scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-3-(cyclopentylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The compound is compared with analogues differing in substituents at the 3-position (alkyl, aryl, or fluorinated groups). Key data are summarized in Table 1 .
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects on Molecular Weight: Bulky substituents (e.g., quinolin-3-yl, cyclopentylamino) increase molecular weight significantly compared to smaller groups (e.g., methylamino, ethyl) .
- Melting Points: Only 4-Amino-3-(quinolin-3-yl)benzonitrile has a reported melting point (228–230°C), likely due to enhanced crystallinity from the planar quinoline moiety .
Key Observations:
- Cross-Coupling Prevalence: Suzuki-Miyaura coupling is widely used for introducing aryl/heteroaryl groups (e.g., quinoline) .
- Nitro Reduction: A common strategy for installing amino groups, as seen in the synthesis of 4-Amino-3-(trifluoromethyl)benzonitrile .
- Yield Challenges : Low yields (e.g., 21% for compound 11w) suggest steric or electronic hindrance in complex analogues .
Biological Activity
Overview
4-Amino-3-(cyclopentylamino)benzonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features an amino group, a cyclopentylamino group, and a benzonitrile moiety. Its unique structure contributes to its diverse biological activities, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various biochemical pathways. It may function as an enzyme inhibitor or receptor modulator, impacting cellular processes such as proliferation and apoptosis.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. For instance, a study evaluated its antiproliferative effects on several cancer cell lines, including A172 (human glioblastoma), B16F10 (murine melanoma), and MDA-MB-231 (human breast adenocarcinoma). The results indicated that the compound exhibits significant cytotoxicity against these cancer cell lines, with IC50 values ranging from 5.03 µM to 7.88 µM across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A172 | 5.77 ± 0.96 |
| B16F10 | 5.03 ± 0.69 |
| MDA-MB-231 | 6.02 ± 0.08 |
These results suggest that the compound has a favorable selectivity index, indicating lower toxicity to healthy cells compared to cancer cells .
Case Studies
- Study on Antiproliferative Effects : A comprehensive study evaluated the compound's effects on multiple cancer cell lines and established that it could inhibit cancer cell growth effectively while maintaining a favorable safety profile compared to healthy cells .
- Inhibition of Tyrosinase : Another study assessed the compound's inhibitory effect on mushroom tyrosinase, an enzyme involved in melanin production. The recorded IC50 values for tyrosinase inhibition ranged significantly, indicating varying degrees of effectiveness among different derivatives related to the compound .
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds such as 4-Aminobenzonitrile and 3-Aminobenzonitrile. The presence of both an amino group and a cyclopentylamino group in its structure provides it with unique properties not found in simpler analogs.
| Compound | Unique Features |
|---|---|
| This compound | Contains both amino and cyclopentylamino groups |
| 4-Aminobenzonitrile | Lacks cyclopentylamino group |
| 3-Aminobenzonitrile | Different amino group position |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
